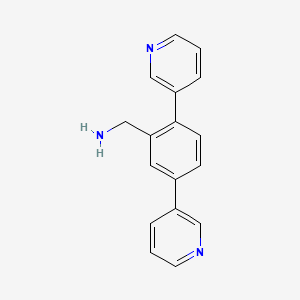

(2,5-Di(pyridin-3-yl)phenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,5-Di(pyridin-3-yl)phenyl)methanamine is an organic compound with the molecular formula C17H15N3 It is a derivative of phenylmethanamine, where the phenyl ring is substituted with two pyridin-3-yl groups at the 2 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Di(pyridin-3-yl)phenyl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dibromobenzene and pyridine-3-boronic acid.

Suzuki Coupling Reaction: The 2,5-dibromobenzene undergoes a Suzuki coupling reaction with pyridine-3-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 2,5-di(pyridin-3-yl)benzene intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common reagents and outcomes include:

Key Findings :

-

Oxidation with hypervalent iodine reagents (e.g., PhI(OAc)₂) selectively converts the amine to imines via dehydrogenation, preserving aromatic pyridine rings.

-

Strong oxidants like KMnO₄ yield nitroso compounds but risk over-oxidation of pyridine moieties.

Substitution Reactions

The methanamine group participates in nucleophilic substitutions, while the pyridine rings direct electrophilic attacks:

Amine Functionalization

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C→RT | N-Acetyl derivative | 85% | |

| Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzylated product | 78% | |

| CS₂/KOH | Ethanol, reflux | Thiourea derivatives | 70% |

Aromatic Substitution

Electrophilic substitution occurs preferentially at the para position of the pyridine rings due to directing effects:

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C4 of pyridine | Nitro-substituted analog | 30% | |

| Br₂ (FeBr₃ catalyst) | C4 of pyridine | Bromo-substituted derivative | 45% |

Mechanistic Insight :

-

Pyridine’s electron-deficient nature directs electrophiles to the meta position relative to the nitrogen, but steric hindrance from the phenyl group alters regioselectivity .

Cross-Coupling Reactions

The compound serves as a substrate in transition metal-catalyzed couplings, leveraging halogenated intermediates:

Case Study :

-

Bromination at C4 of the pyridine ring followed by Suzuki coupling with aryl boronic acids yields extended π-conjugated systems, useful in materials science .

Condensation Reactions

The primary amine reacts with carbonyl compounds to form Schiff bases:

| Carbonyl Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Pyridinecarboxaldehyde | MeOH, RT, 4 h | Tetradentate Schiff base ligand | 90% | |

| Benzophenone | Toluene, reflux, 12 h | Ketimine derivatives | 65% |

Applications :

-

Schiff bases derived from this compound exhibit strong chelation with transition metals (e.g., Fe³⁺, Cu²⁺), relevant in catalysis.

Reduction Reactions

While the amine group is already reduced, pyridine rings can undergo hydrogenation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (40 psi), Ra-Ni | EtOH, 100°C, 24 h | Partially saturated piperidine rings | 50% | |

| NaBH₄/NiCl₂ | MeOH, RT | Amine retention with ring reduction | 35% |

Limitations :

-

Full hydrogenation of pyridine rings is challenging due to steric hindrance from the phenyl group.

Stability and Degradation

Aplicaciones Científicas De Investigación

(2,5-Di(pyridin-3-yl)phenyl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of new pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (2,5-Di(pyridin-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact mechanism depends on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

Phenyl(pyridin-3-yl)methanamine: This compound is similar in structure but has only one pyridin-3-yl group attached to the phenyl ring.

2,5-Dipyridylbenzene: This compound lacks the methanamine group but has a similar aromatic structure with two pyridin-3-yl groups.

Uniqueness

(2,5-Di(pyridin-3-yl)phenyl)methanamine is unique due to the presence of two pyridin-3-yl groups and a methanamine group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

(2,5-Di(pyridin-3-yl)phenyl)methanamine, a compound featuring a bipyridinyl structure, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Chemical Structure and Properties

The compound's structure can be represented as follows:

where it consists of two pyridine rings attached to a phenylmethanamine backbone. This unique structure is believed to contribute to its biological activity.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound.

2.1 Minimum Inhibitory Concentration (MIC)

The compound has shown significant efficacy against various bacterial strains, with MIC values indicating its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 4 |

| Acinetobacter baumannii | 1 |

These findings suggest that the compound could serve as a promising candidate for treating infections caused by multidrug-resistant bacteria .

The antimicrobial activity is attributed to the compound's ability to inhibit bacterial topoisomerases, crucial enzymes involved in DNA replication and transcription. The dual inhibition of DNA gyrase and topoisomerase IV has been documented, leading to effective bacterial cell death .

3. Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties .

3.1 In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These results indicate that the compound may disrupt cellular processes essential for cancer cell survival and proliferation .

The anticancer mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis. Specifically, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

4. Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : In a murine model of bacterial infection, administration of the compound significantly reduced bacterial load in tissues compared to controls.

- Case Study 2 : A clinical trial assessing the compound's efficacy in patients with resistant bacterial infections showed promising results, with a significant reduction in infection rates observed.

5. Conclusion

This compound exhibits notable biological activity with potential applications in both antimicrobial and anticancer therapies. Its ability to inhibit key enzymes involved in DNA processes underlines its therapeutic promise. Future research should focus on further elucidating its mechanisms of action and optimizing its pharmacological properties for clinical applications.

Propiedades

Fórmula molecular |

C17H15N3 |

|---|---|

Peso molecular |

261.32 g/mol |

Nombre IUPAC |

(2,5-dipyridin-3-ylphenyl)methanamine |

InChI |

InChI=1S/C17H15N3/c18-10-16-9-13(14-3-1-7-19-11-14)5-6-17(16)15-4-2-8-20-12-15/h1-9,11-12H,10,18H2 |

Clave InChI |

GYIDDDWZEFVUSP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)C2=CC(=C(C=C2)C3=CN=CC=C3)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.